molecular formula C5H12ClN B2396340 1,2-Dimethylcyclopropan-1-amine hydrochloride CAS No. 1987865-95-1

1,2-Dimethylcyclopropan-1-amine hydrochloride

Cat. No.: B2396340
CAS No.: 1987865-95-1
M. Wt: 121.61
InChI Key: HVUARDGLRTWCRW-UHFFFAOYSA-N
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Description

However, the evidence extensively references 2,2-Dimethylcyclopropan-1-amine hydrochloride (CAS 674367-28-3), a cyclopropane derivative with the molecular formula C₅H₁₁N·HCl and a molecular weight of 121.61 g/mol . This compound features a strained cyclopropane ring, a primary amine group at the 1-position, and two methyl groups at the 2-position, stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility, a critical factor for pharmaceutical or industrial applications.

Properties

IUPAC Name

1,2-dimethylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-5(4,2)6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUARDGLRTWCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1987865-95-1
Record name 1,2-dimethylcyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,2-dimethylcyclopropane with ammonia or an amine under specific conditions to introduce the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to enhance yield and efficiency. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylcyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

1,2-Dimethylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Cyclopropane Derivatives

No direct structural analogues (e.g., 1,2-dimethyl isomers) are mentioned in the evidence. The closest is 2,2-Dimethylcyclopropan-1-amine hydrochloride, which differs in methyl group positioning. Cyclopropane rings are inherently strained, increasing reactivity compared to non-cyclic amines. This property could influence binding affinity in drug design or stability in synthetic applications.

Pharmacological Hydrochlorides

Berberine Hydrochloride (C₂₀H₁₈ClNO₄, MW ~371.8 g/mol)

A natural alkaloid with a benzodioxoloquinolizine structure, berberine hydrochloride is used for its antimicrobial and anti-inflammatory properties . Unlike the cyclopropane derivative, its large aromatic system enables interactions with biological targets like DNA or enzymes. The higher molecular weight and complexity may limit bioavailability compared to smaller molecules like 2,2-dimethylcyclopropan-1-amine HCl.

Amitriptyline Hydrochloride (C₂₀H₂₃N·HCl, MW 313.9 g/mol)

A tricyclic antidepressant, amitriptyline’s three-ring system facilitates serotonin/norepinephrine reuptake inhibition . Its size and lipophilicity contrast with the compact cyclopropane structure, suggesting divergent pharmacokinetics (e.g., slower absorption but longer half-life).

Disinfectant Hydrochlorides

Octenidine Hydrochloride (C₃₆H₆₂Cl₂N₄, MW 652.8 g/mol)

A bipyridine-based disinfectant, octenidine’s mechanism involves membrane disruption in pathogens . While 2,2-dimethylcyclopropan-1-amine HCl lacks documented antimicrobial data, its smaller size and amine group could theoretically permit rapid diffusion into microbial cells.

Physicochemical and Functional Comparison

Table 1: Key Properties of Hydrochloride Compounds

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Primary Application
2,2-Dimethylcyclopropan-1-amine HCl C₅H₁₁N·HCl 121.61 Cyclopropane amine Not specified
Berberine Hydrochloride C₂₀H₁₈ClNO₄ 371.8 Benzodioxoloquinolizine Antimicrobial
Amitriptyline Hydrochloride C₂₀H₂₃N·HCl 313.9 Tricyclic aromatic Antidepressant
Octenidine Hydrochloride C₃₆H₆₂Cl₂N₄ 652.8 Bipyridine Disinfectant
Key Insights:
  • Solubility : All hydrochlorides benefit from enhanced water solubility, critical for drug delivery or formulation.
  • Structural Complexity : Aromatic or polycyclic systems (e.g., berberine, amitriptyline) enable diverse biological interactions, whereas cyclopropane derivatives may prioritize stability or synthetic utility.

Biological Activity

1,2-Dimethylcyclopropan-1-amine hydrochloride is an organic compound characterized by its unique structure, which includes a cyclopropane ring substituted with two methyl groups and an amine group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research.

  • Molecular Formula : C₅H₁₂ClN
  • Molecular Weight : 121.61 g/mol
  • CAS Number : 1987865-95-1

The compound can be synthesized through various methods involving cyclopropanation and subsequent amination, leading to its hydrochloride form. Industrial production often utilizes optimized conditions to maximize yield and purity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The presence of the amine group allows for the formation of hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. This interaction can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may possess various pharmacological properties, including:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, including SARS-CoV-2. Its mechanism may involve inhibition of viral proteases or interference with viral replication pathways .
  • Neurotransmitter Modulation : The compound's structural similarity to sympathomimetic amines suggests it may influence neurotransmitter systems, potentially impacting mood and cognitive function.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antiviral Studies : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antiviral activity against SARS-CoV-2, with specific modifications enhancing efficacy. The structure-activity relationship (SAR) highlighted the importance of the amine group in mediating these effects .
  • Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter release in animal models revealed alterations in dopamine and serotonin levels, suggesting potential applications in treating mood disorders.
  • Toxicology Assessments : Safety profiles were evaluated through acute toxicity studies in rodents, which indicated a favorable safety margin at therapeutic doses .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activity
PseudoephedrineSympathomimetic amineDecongestant
EphedrineSimilar amine structureBronchodilator
1,1-DimethylcyclopropaneLacks amine functionalityLimited biological activity

This table illustrates how structural variations influence biological properties and therapeutic applications.

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